An In-depth Technical Guide to L-Cysteine-¹³C₃,¹⁵N,d₃: Applications in Quantitative Proteomics and Drug Development
An In-depth Technical Guide to L-Cysteine-¹³C₃,¹⁵N,d₃: Applications in Quantitative Proteomics and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of L-Cysteine-¹³C₃,¹⁵N,d₃, a stable isotope-labeled amino acid, and its applications in advanced research, particularly in the fields of quantitative proteomics, metabolomics, and drug development. This document details its physicochemical properties, provides exemplary experimental protocols for its use, and illustrates a key signaling pathway where its application is pivotal.
Core Concepts: Understanding L-Cysteine-¹³C₃,¹⁵N,d₃
L-Cysteine-¹³C₃,¹⁵N,d₃ is a non-radioactive, heavy-isotope-labeled variant of the amino acid L-cysteine. In this molecule, three carbon atoms are replaced with their heavy isotope, carbon-13 (¹³C), the nitrogen atom is replaced with nitrogen-15 (¹⁵N), and three hydrogen atoms are substituted with deuterium (d or ²H). This labeling strategy results in a well-defined mass shift compared to its natural or "light" counterpart, making it an invaluable tool for mass spectrometry-based quantitative analysis.
Its primary application lies in its use as an internal standard or a tracer in metabolic labeling experiments, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). By incorporating L-Cysteine-¹³C₃,¹⁵N,d₃ into the cellular proteome, researchers can accurately quantify changes in protein abundance, turnover, and post-translational modifications.
Data Presentation: Physicochemical Properties
The following table summarizes the key quantitative data for L-Cysteine-¹³C₃,¹⁵N,d₃, compiled from various suppliers.
| Property | Value | Source |
| Molecular Formula | ¹³C₃H₄D₃¹⁵NO₂S | [1][2] |
| Molecular Weight | 128.15 g/mol | [1][2] |
| Labeled CAS Number | 1994304-88-9 | [1][2] |
| Unlabeled CAS Number | 52-90-4 | [1][2] |
| Isotopic Purity (¹³C) | ≥99 atom % | |
| Isotopic Purity (¹⁵N) | ≥99 atom % | |
| Isotopic Purity (D) | ≥97 atom % | [1] |
| Chemical Purity | ≥98% | |
| Appearance | Solid | |
| Storage Temperature | 2-8°C | |
| Mass Shift (vs. light) | M+7 | Calculated |
Experimental Protocols: A Workflow for Quantitative Cysteine Redox Proteomics
The unique reactivity of the cysteine thiol group makes it a crucial player in redox signaling and a common target for drug development. The following protocol outlines a general workflow for a SILAC-based experiment to quantify changes in cysteine oxidation and protein abundance, which can be adapted for use with L-Cysteine-¹³C₃,¹⁵N,d₃.
Cell Culture and Metabolic Labeling (SILAC)
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Media Preparation: Prepare two types of SILAC media for the cell line of interest: "light" medium containing standard L-cysteine and "heavy" medium where the standard L-cysteine is replaced with L-Cysteine-¹³C₃,¹⁵N,d₃. The media should be deficient in the amino acid to be labeled.
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Cell Adaptation: Culture cells for at least five to six passages in the respective "light" and "heavy" SILAC media to ensure near-complete incorporation of the labeled amino acid.
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Experimental Treatment: Once labeling is complete, treat the "heavy" cell population with the experimental condition (e.g., oxidative stressor, drug candidate), while the "light" population serves as the control.
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Cell Harvesting: After treatment, harvest both cell populations.
Sample Preparation for Mass Spectrometry
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Cell Lysis and Protein Quantification: Lyse the cells using a suitable lysis buffer. Determine the protein concentration for both "light" and "heavy" lysates.
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Protein Mixing: Mix equal amounts of protein from the "light" and "heavy" lysates.
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Reduction and Alkylation of Cysteine Residues:
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To analyze the redox state of cysteines, a differential alkylation strategy is often employed. Initially, block the free, reduced cysteine thiols with a "light" alkylating agent like iodoacetamide (IAM).
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Subsequently, reduce the reversibly oxidized cysteines (e.g., disulfides) using a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
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Finally, alkylate the newly exposed thiol groups with a "heavy" isotopic version of the alkylating agent (e.g., ¹³C-labeled IAM).
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Protein Digestion: Digest the protein mixture into peptides using a protease such as trypsin.
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Peptide Desalting and Fractionation: Desalt the peptide mixture using C18 columns. For complex samples, offline fractionation using techniques like high-pH reversed-phase chromatography can be performed to reduce sample complexity.
LC-MS/MS Analysis and Data Interpretation
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LC-MS/MS Analysis: Analyze the prepared peptide samples using a high-resolution mass spectrometer coupled with a liquid chromatography system.
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Data Analysis: Utilize specialized proteomics software to identify peptides and quantify the relative abundance of the "light" and "heavy" labeled peptides. The ratio of heavy to light signals for a given peptide reflects the change in its abundance or modification state between the experimental and control conditions.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The KEAP1-NRF2 Signaling Pathway: A Target for Cysteine-Reactive Compounds
The Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (NRF2) pathway is a critical regulator of the cellular antioxidant response. KEAP1 contains several reactive cysteine residues that act as sensors for oxidative and electrophilic stress.[3][4] Modification of these cysteines leads to the stabilization and activation of NRF2, which then translocates to the nucleus to induce the expression of cytoprotective genes.[3] The use of isotopically labeled cysteine can help in quantifying the modification of specific KEAP1 cysteine residues upon treatment with NRF2 activators.
Caption: The KEAP1-NRF2 signaling pathway under oxidative stress.
Experimental Workflow for Quantitative Cysteine Proteomics
The following diagram illustrates a typical experimental workflow for the quantitative analysis of cysteine-containing peptides using stable isotope labeling.
Caption: A typical workflow for quantitative cysteine proteomics.
Applications in Drug Development
L-Cysteine-¹³C₃,¹⁵N,d₃ and similar isotopic labeling strategies are instrumental in various stages of drug development:
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Target Engagement Studies: By labeling cysteine residues, researchers can determine if a drug candidate covalently binds to its intended cysteine-containing protein target within a complex cellular environment.
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Mechanism of Action Studies: Understanding how a drug modulates cellular pathways often involves quantifying changes in protein expression and post-translational modifications. L-Cysteine-¹³C₃,¹⁵N,d₃ enables the precise measurement of these changes, providing insights into the drug's mechanism of action.
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Pharmacokinetic and Metabolic Profiling: While less common for amino acids themselves, the principle of using stable isotopes is fundamental in pharmacokinetic studies to trace the absorption, distribution, metabolism, and excretion (ADME) of drug molecules.
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Biomarker Discovery: Quantitative proteomics workflows using labeled amino acids can identify proteins that are differentially expressed or modified in response to a disease or drug treatment, leading to the discovery of potential biomarkers.
References
- 1. L-Cysteine (¹³Câ, 97-99%; Dâ, 97-99%; ¹âµN, 97-99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 2. L-Cysteine (¹³Câ, 97-99%; Dâ, 97-99%; ¹âµN, 97-99%) - Cambridge Isotope Laboratories, CDNLM-6809-0.25 [isotope.com]
- 3. Distinct Cysteine Residues in Keap1 Are Required for Keap1-Dependent Ubiquitination of Nrf2 and for Stabilization of Nrf2 by Chemopreventive Agents and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
